molecular formula C17H22O2 B12606428 4-Octyl-2H-1-benzopyran-2-one CAS No. 647836-36-0

4-Octyl-2H-1-benzopyran-2-one

Cat. No.: B12606428
CAS No.: 647836-36-0
M. Wt: 258.35 g/mol
InChI Key: KDAWVJQWZICDEL-UHFFFAOYSA-N
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Description

4-Octyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyl-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . This method is widely used due to its simplicity and efficiency. The reaction typically occurs under reflux conditions with sulfuric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Octyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Octyl-2H-1-benzopyran-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octyl-2H-1-benzopyran-2-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and proteins. This structural feature can lead to distinct biological activities and applications compared to other benzopyran derivatives .

Properties

CAS No.

647836-36-0

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4-octylchromen-2-one

InChI

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-10-14-13-17(18)19-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3

InChI Key

KDAWVJQWZICDEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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